molecular formula C19H17N5O3S2 B2665963 3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034535-03-8

3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2665963
CAS No.: 2034535-03-8
M. Wt: 427.5
InChI Key: IPTXUSFWMPXDQT-UHFFFAOYSA-N
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Description

This compound is a thiadiazole-based molecule. It has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The F-CTF-3 nanosheet, which incorporates this compound, exhibits high stability, high porosity, and high fluorescence performance .


Synthesis Analysis

The compound has been synthesized by introducing an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazol-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into a 2D framework .


Molecular Structure Analysis

The compound is part of a donor–acceptor–donor (D–A–D) structure . It has been used in the design of a benzothiadiazole end-capped small molecule .


Chemical Reactions Analysis

The compound has been used in the construction of F-CTF nanosheets, which have shown high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .


Physical and Chemical Properties Analysis

The F-CTF-3 nanosheet, which incorporates this compound, exhibits high stability, high porosity, and high fluorescence performance . It also shows a much higher fluorescence quantum yield due to the BTDD fragment being well dispersed in the 2D framework .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been identified for their anticancer properties. A study by Joseph et al. (2010) synthesized novel thiadiazol substituted quinazolin-4-(3H)-ones and tested their in vitro and in vivo anticancer activity against HeLa cells and Ehrlich’s Ascites Carcinoma in mice, showing comparable efficacy to cisplatin in some cases Joseph et al., 2010.

Antimicrobial Activity

Compounds with quinazolinone scaffolds have demonstrated potent antimicrobial activities. Kavitha et al. (2010) reported on the synthesis and in vitro antimicrobial activity of novel 3-substituted amino 2-mercapto quinazolinones, showing significant efficacy against various bacterial and fungal strains Kavitha et al., 2010.

Antibacterial Activity

Foroumadi et al. (2005) synthesized a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones, evaluating their antibacterial activity against both Gram-positive and Gram-negative microorganisms. Some derivatives exhibited high activity, comparable or more potent than reference drugs like norfloxacin and ciprofloxacin Foroumadi et al., 2005.

Insecticidal Efficacy

A study by El-Shahawi et al. (2016) explored the insecticidal efficacy of novel bis quinazolin-4(3H)-one derivatives, showcasing their potential in pest control applications El-Shahawi et al., 2016.

Cholecystokinin-2 Receptor Antagonists

Research by Allison et al. (2006) identified and optimized anthranilic sulfonamides as novel, selective cholecystokinin-2 receptor antagonists, indicating potential applications in treating related disorders Allison et al., 2006.

Mechanism of Action

The unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .

Properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19-14-6-1-2-7-15(14)20-12-24(19)13-5-4-10-23(11-13)29(26,27)17-9-3-8-16-18(17)22-28-21-16/h1-3,6-9,12-13H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTXUSFWMPXDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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